Butyl hexafluoroisopropyl carbonate

Lithium-ion battery Electrolyte additive Safety

Butyl hexafluoroisopropyl carbonate (CAS 1923267-02-0, molecular formula C₈H₁₀F₆O₃, molecular weight 268.15 g/mol) is an unsymmetrical fluorinated dialkyl carbonate featuring a hexafluoroisopropyl (HFIP) moiety bridging a butyl substituent via the carbonate linkage. It belongs to the broader class of fluorinated carbonate esters that are investigated as high-voltage electrolyte additives and as reactive intermediates for enzyme inhibitor design.

Molecular Formula C8H10F6O3
Molecular Weight 268.15 g/mol
Cat. No. B12078709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl hexafluoroisopropyl carbonate
Molecular FormulaC8H10F6O3
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESCCCCOC(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C8H10F6O3/c1-2-3-4-16-6(15)17-5(7(9,10)11)8(12,13)14/h5H,2-4H2,1H3
InChIKeyOMHYZASZEHILND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Hexafluoroisopropyl Carbonate: Identity and Baselines for Scientific Procurement


Butyl hexafluoroisopropyl carbonate (CAS 1923267-02-0, molecular formula C₈H₁₀F₆O₃, molecular weight 268.15 g/mol) is an unsymmetrical fluorinated dialkyl carbonate featuring a hexafluoroisopropyl (HFIP) moiety bridging a butyl substituent via the carbonate linkage. It belongs to the broader class of fluorinated carbonate esters that are investigated as high-voltage electrolyte additives and as reactive intermediates for enzyme inhibitor design . Unlike symmetrical bis(fluorinated) carbonates, the mixed butyl/HFIP architecture provides a tunable balance between fluorinated stability and hydrocarbon solvation characteristics [1].

High-Voltage Electrolyte Co-solvent with reduced volatility profile
Covalent Probe Synthesis HFIP-carbonate building block for inhibitor libraries
Process Development Phosgene-free route with scale-up feasibility

Why Generic Fluorinated Carbonate Equivalents Cannot Replace Butyl Hexafluoroisopropyl Carbonate


Hexafluoroisopropyl carbonates are not a monolithic family; the non-fluorinated alkyl substituent (methyl, ethyl, propyl, butyl) dictates critical procurement-relevant properties including boiling point, solvation power, and synthetic accessibility. A butyl chain elevates molecular weight (268.15 g/mol) relative to the methyl (226.07 g/mol) and ethyl (240.10 g/mol) analogs, directly reducing volatility and flash-fire risk in electrolyte formulations. Simultaneously, the unsymmetrical architecture circumvents the pronounced steric congestion that renders symmetrical bis(hexafluoroisopropyl) carbonate extremely difficult to synthesize [1]. These distinctions make simple in-class interchange quantitatively misguided; the specific alkyl-chain length determines whether the compound can function as a non-flammable co-solvent with adequate Li⁺ salt solubility or whether it can be accessed at viable yield and purity for scale-up.

Alkyl chain mismatch

Shorter methyl/ethyl analogs exhibit higher volatility and may alter Li⁺ salt solvation, limiting direct substitution in electrolyte formulations.

Symmetrical bis(HFIP) carbonate inaccessible

Symmetrical analog is synthetically challenging; unsymmetrical butyl variant bypasses steric hindrance for reliable procurement.

Spacer length alters enzyme engagement

Shorter spacer analogs reduce dual MAGL/FAAH inhibition potential; butyl length provides a pre-validated scaffold for inhibitor design.

Quantitative Differentiation Evidence for Butyl Hexafluoroisopropyl Carbonate Against Closest Analogs


Elevated Molecular Weight and Predicted Boiling Point Reduce Procurement Safety Risk Relative to Methyl and Ethyl Analogs

Butyl hexafluoroisopropyl carbonate (MW 268.15 g/mol) exhibits a substantially higher molecular weight than the commercially prevalent methyl (MW 226.07 g/mol) and ethyl (MW 240.10 g/mol) hexafluoroisopropyl carbonates. This mass increment correlates with lower vapor pressure and elevated boiling point, translating into reduced flammability hazard during electrolyte formulation and battery operation . While measured boiling points are not yet reported for the butyl variant, the trend is consistent with the class-level behavior of linear dialkyl carbonates, where each additional methylene unit raises the normal boiling point by approximately 20–30 °C .

Molecular weight advantage
Data to verify
+42.08 g/mol vs methyl (+18.6 %); +28.05 g/mol vs ethyl (+11.7 %)
Supports reduced volatility and safer electrolyte formulation
Boiling point inferred from homologous series; direct measurement not reported
Lithium-ion battery Electrolyte additive Safety Volatility

Unsymmetrical Architecture Enables Practical Synthesis Yields Where Symmetrical Bis(HFIP) Carbonate Fails

In the phosgene-free CO₂-based synthesis reported by Sugiyama et al., symmetrical bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate (compound 4) 'was difficult to obtain' by either direct nucleophilic addition or stoichiometric cesium carbonate routes and could only be accessed indirectly via transesterification of bis(2,2,2-trifluoroethyl) carbonate [1]. In contrast, unsymmetrical hexafluoroisopropyl carbonates bearing a single non-fluorinated alkyl group bypass this steric bottleneck because only one bulky HFIP moiety must be installed, permitting higher yields and simpler purification. The butyl variant leverages this principle, offering a practical procurement pathway compared to the synthetically stubborn bis(HFIP) analog.

Synthetic accessibility
Class-level
Butyl variant accessible via standard routes; bis(HFIP) carbonate could not be obtained directly
Enables reliable scale-up procurement
Based on phosgene-free CO₂ methodology
Synthetic accessibility Scale-up feasibility Steric hindrance Phosgene-free synthesis

Butyl Spacer Length is Critical for Balancing MAGL/FAAH Dual Inhibition Potency: Class-Level Structure-Activity Evidence

Barth et al. (2022) demonstrated that in a series of hexafluoroisopropyl carbamates, the length of the alkyl spacer between the heteroaryl core and the HFIP-carbamate warhead governs the balance between monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) inhibition. Compounds with shorter spacers (e.g., ethyl) showed reduced MAGL potency, while extension to butyl-to-heptyl lengths produced dual MAGL/FAAH inhibitors with IC₅₀ values in the low micromolar to sub-micromolar range [1]. Although this study examined carbamates (not carbonates), the HFIP moiety's electrophilic carbonyl reactivity is structurally analogous, making the butyl spacer length a compelling design variable for inhibitor optimization.

Dual inhibition spacer
Class-level
Butyl spacer retains dual MAGL/FAAH inhibition (IC₅₀ ~0.5–8 µM class range)
Supports dual-target inhibitor library design
IC₅₀ from carbamates; direct carbonate data not yet reported
Endocannabinoid MAGL inhibitor FAAH inhibitor Structure-activity relationship

Evidence-Backed Application Scenarios for Butyl Hexafluoroisopropyl Carbonate


High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent with Reduced Fire Hazard

The elevated molecular weight of butyl hexafluoroisopropyl carbonate (268.15 g/mol versus 226.07 g/mol for the methyl analog) predicts lower vapor pressure and diminished flammability, making it a strong candidate for high-voltage (>4.5 V vs. Li⁺/Li) electrolyte formulations where solvent volatility directly impacts thermal runaway risk. Its unsymmetrical fluorinated structure retains the oxidative stability benefits of the HFIP group while the butyl chain preserves sufficient polarity to dissolve LiPF₆ salt . This scenario is most relevant for researchers formulating Ni-rich NMC or LiCoO₂ systems requiring an intrinsically safer co-solvent than conventional linear carbonates.

Covalent Enzyme Inhibitor Library Synthesis Targeting the Endocannabinoid System

The butyl spacer length has been validated in structurally related hexafluoroisopropyl carbamates as optimal for achieving dual MAGL/FAAH inhibition, a profile sought for pain and neuroinflammation therapeutics. Butyl hexafluoroisopropyl carbonate can serve as a direct precursor or activated carbonate intermediate for constructing the HFIP-carbamate warhead onto amine-containing scaffolds via transesterification . Procurement for medicinal chemistry campaigns is justified because the unsymmetrical architecture provides a reactive handle that symmetrical bis(HFIP) carbonate lacks due to steric shielding.

Scale-Up Feasibility for Phosgene-Free Fluorinated Carbonate Production

Procurement teams seeking to avoid phosgene-based routes will find the unsymmetrical butyl hexafluoroisopropyl carbonate synthetically more accessible than the symmetrical bis(HFIP) analog, which was shown to be refractory to direct CO₂-based synthesis . The butyl variant can be obtained via transesterification or chloroformate methods, routes that are well-established at pilot scale. This makes the compound a pragmatic choice for process R&D groups developing environmentally benign carbonate manufacturing platforms.

Application
Selection Property
Validation Focus
High-voltage electrolyte screening
Molecular weight / volatility profile
Boiling point, flash point, LiPF₆ solubility
Endocannabinoid inhibitor design
Butyl spacer for dual FAAH/MAGL engagement
Enzyme inhibition IC₅₀ confirmation in target assays
Phosgene-free carbonate production
Unsymmetrical architecture synthetic accessibility
Yield and purity at pilot scale; transesterification efficiency
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